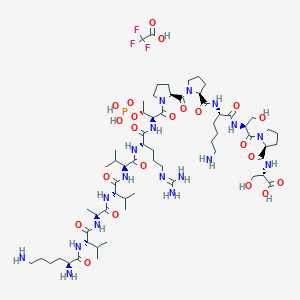
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA is a synthetic peptide with a specific sequence of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, in this case, lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the threonine residue with the phosphate group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield free thiols.
Applications De Recherche Scientifique
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Biology: Utilized in cell signaling studies and as a tool to investigate cellular processes.
Industry: Employed in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group on threonine can play a crucial role in these interactions, potentially affecting phosphorylation-dependent signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys-Val-Ala-Val-Val-Arg-Thr-Pro-Pro-Lys-Ser-Pro-Ser-OH: Similar sequence but lacks the phosphate group on threonine.
H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH: Similar sequence but without the trifluoroacetic acid (TFA) salt form.
Uniqueness
The presence of the phosphate group on threonine and the TFA salt form makes H-Lys-Val-Ala-Val-Val-Arg-Thr(PO3H2)-Pro-Pro-Lys-Ser-Pro-Ser-OH.TFA unique. These modifications can significantly impact the peptide’s solubility, stability, and biological activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N18O20P.C2HF3O2/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95;3-2(4,5)1(6)7/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98);(H,6,7)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENAHWDMSZIMBS-WVXTWKQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H110F3N18O22P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














